N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(8-6-11)9-10-5-4-7-12(10)2/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNYNHMJMWNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has shown potential as a lead compound in drug development due to its structural similarities with other biologically active molecules. Its applications include:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. Further investigation into EMPEA's mechanism of action could reveal its therapeutic potential for mood disorders.
- Analgesic Properties : The compound's ability to interact with pain pathways may position it as a candidate for developing new analgesics, particularly for chronic pain management.
Interaction Studies
Research on this compound focuses on its binding affinity and interactions with biological targets:
- Receptor Binding Studies : Understanding how EMPEA binds to specific receptors can elucidate its pharmacological effects and inform modifications to enhance efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the compound's structure affect its biological activity can guide the synthesis of more potent derivatives.
Case Study 1: Synthesis and Derivative Development
Research has demonstrated various synthesis methods for EMPEA, allowing for the creation of derivatives with potentially enhanced properties. For example, modifications to the ethyl group or pyrrolidine ring could yield compounds with improved pharmacological profiles.
| Compound Name | Structure | Notable Features |
|---|---|---|
| N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine | Structure | Different pharmacological profile due to structural variation |
| N1-Methyl-N1-(benzyl)pyrrolidine | Structure | May exhibit different biological activities compared to N1-Ethyl variant |
| N-Ethylethylenediamine | Structure | Used primarily as a chemical intermediate |
Case Study 2: Pharmacological Testing
In vitro studies have been conducted to assess the efficacy of EMPEA in modulating neurotransmitter release. These studies indicate that the compound may influence serotonin and norepinephrine levels, which are crucial in treating depression and anxiety disorders.
Mechanism of Action
The mechanism by which N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the N1 and N2 positions, influencing their physicochemical and functional properties. Key examples include:
*Calculated based on formula C12H25N3.
Key Observations :
- Steric Effects : The ethyl group in the target compound offers intermediate steric bulk compared to the isopropyl group in its chiral analog , which may enhance substrate selectivity in catalysis.
- Electronic Effects : The pyrrolidine ring’s electron-donating nature contrasts with pyridyl (electron-withdrawing) or ferrocenyl (redox-active) substituents in other analogs, altering metal-binding affinity .
- Bioactivity : SQ109’s adamantyl group confers membrane-penetrating ability, a feature absent in the target compound, explaining its superior antimicrobial activity .
Physicochemical Properties
- Solubility : The ethyl-pyrrolidine combination enhances lipophilicity compared to hydrophilic analogs like N1,N1-dimethyl-N2-(pyridin-4-ylmethyl)ethane-1,2-diamine .
- Thermal Stability : Tertiary amines generally exhibit higher stability than primary/secondary analogs, as seen in the thermal degradation studies of similar diamines .
Biological Activity
N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 185.31 g/mol. Its structure consists of an ethyl group and a 1-methylpyrrolidine moiety attached to an ethane-1,2-diamine backbone, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H23N3 |
| Molecular Weight | 185.31 g/mol |
| Structural Features | Ethyl and 1-methylpyrrolidine groups |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as a ligand that binds to various receptors or enzymes, modulating their activity. Although the exact molecular targets and pathways are still under investigation, initial studies suggest its potential in pharmacological applications.
Pharmacological Applications
Research indicates that this compound may exhibit significant pharmacological effects. Its structural similarities to other biologically active compounds suggest potential applications in treating various conditions such as:
- Neurological Disorders: Due to its interaction with neurotransmitter receptors.
- Pain Management: Potential analgesic properties have been suggested.
Further studies are necessary to elucidate its mechanisms of action and therapeutic potential.
Interaction Studies
Studies focusing on the binding affinity and interactions with biological targets are crucial for understanding how this compound functions at a molecular level. For example, preliminary data indicate that it may enhance the activity of certain receptors involved in pain signaling pathways.
Case Studies
Case Study 1: Neurological Applications
A study investigated the effects of this compound on AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. The compound was shown to enhance receptor activity, suggesting potential applications in treating conditions like epilepsy or chronic pain.
Case Study 2: Analgesic Properties
In another research effort, animal models were used to assess the analgesic properties of the compound. Results indicated a significant reduction in pain responses compared to control groups, warranting further exploration into its use as a pain management agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N1-Isopropyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine | Similar backbone with an isopropyl group | Potentially different pharmacological profile due to structural variation |
| N-Methyl-N-(benzyl)pyrrolidine | Contains a benzyl substituent | May exhibit different biological activities compared to N1-Ethyl variant |
| N-Ethylethylenediamine | Simpler diamine structure | Used primarily as a chemical intermediate |
The uniqueness of this compound lies in its specific combination of an ethylene diamine core and a 1-methylpyrrolidine side chain, which may confer distinct biological activities not observed in these similar compounds.
Preparation Methods
Reductive Amination of 1-Methylpyrrolidine-2-carbaldehyde
The most widely reported method involves reductive amination between 1-methylpyrrolidine-2-carbaldehyde and N1-ethylethane-1,2-diamine . Key steps include:
-
Imine Formation : The aldehyde reacts with the primary amine group of ethane-1,2-diamine in methanol under acidic catalysis (e.g., p-toluenesulfonic acid, TosOH) at 70°C.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate to the secondary amine.
-
Workup : The crude product is purified via silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) or recrystallization from ethanol.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Methanol |
| Catalyst | TosOH (0.2 equivalents) |
| Temperature | 70°C, 12 hours |
| Reducing Agent | NaBH3CN (1.5 equivalents) |
| Yield | 68–72% |
This method prioritizes regioselectivity, with the ethyl group preferentially alkylating the terminal amine due to steric hindrance at the pyrrolidine nitrogen.
Nucleophilic Substitution with Preformed Pyrrolidine Derivatives
An alternative route employs N-(chloroethyl)-1-methylpyrrolidine-2-methanamine and ethylamine :
-
Alkylation : Ethylamine acts as a nucleophile, displacing chloride in dimethylformamide (DMF) at 100°C.
-
Base-Mediated Elimination : Potassium carbonate scavenges HCl, driving the reaction to completion.
-
Purification : Distillation under reduced pressure (bp: 145–150°C at 15 mmHg) isolates the product.
Key Advantages :
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies demonstrate that polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates. Catalytic systems using palladium on carbon (Pd/C) under hydrogen atmosphere achieve higher yields (78–82%) than NaBH3CN.
Temperature and Stoichiometry Control
-
Low-Temperature Regimes (40–50°C): Minimize side products like N-ethylpyrrolidine by slowing over-alkylation.
-
Amine Excess : A 1:2 molar ratio of aldehyde to diamine suppresses dimerization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements utilize microreactor systems to improve heat transfer and mixing:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N1-ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine and its derivatives?
- Methodological Answer : A common approach involves reductive amination or substitution reactions. For example, derivatives of ethane-1,2-diamine can be synthesized by reacting amines with halogenated intermediates under hydrogenation conditions using platinum catalysts (e.g., benzylated amines reduced with H₂ and Pt catalysts, as described in ). Alternative routes include coupling with substituted pyrrolidine moieties, as seen in the preparation of chloroquine derivatives using ethylenediamine and 4,7-dichloroquinoline . Optimization often requires adjusting reaction temperatures (e.g., 70°C in MeOH for cyclization ) and stoichiometric ratios to maximize yields.
Q. How are spectroscopic techniques (e.g., IR, NMR) employed to confirm the structure of ethane-1,2-diamine derivatives?
- Methodological Answer : IR spectroscopy identifies NH stretching vibrations (~3350–3400 cm⁻¹) and carbonyl groups in intermediates. ¹H NMR analysis reveals characteristic signals: singlet peaks for methylene protons, doublets for chiral centers, and broad signals for exchangeable NH protons. For example, N,N-bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives show aromatic proton splitting and NH signals that disappear upon D₂O treatment . Elemental analysis further validates molecular composition .
Q. What role do ethane-1,2-diamine derivatives play in coordination chemistry and ligand design?
- Methodological Answer : These compounds act as bidentate ligands, coordinating via their two amine groups. For instance, ethane-1,2-diamine replaces aqua ligands in [Co(H₂O)₆]²⁺ to form stable Co(III) complexes, as demonstrated in glucosamine-derived glycosylamine ligands . Such ligands are critical in synthesizing metal complexes for catalytic or biomedical applications, with pyridyl or imidazole modifications enhancing binding specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel ethane-1,2-diamine derivatives?
- Methodological Answer : Discrepancies in NH signal intensity or unexpected splitting may arise from tautomerism or solvent effects. For example, broad NH signals in NMR can be clarified by variable-temperature studies or 2D-COSY to confirm coupling patterns. Contradictory IR absorptions (e.g., unexpected carbonyl peaks) may indicate unreacted intermediates, necessitating purification via flash chromatography (SiO₂, eluent gradients) . Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended .
Q. What mechanistic insights guide the optimization of cyclization reactions involving ethane-1,2-diamine?
- Methodological Answer : Cyclization efficiency depends on nucleophilic attack geometry and steric hindrance. In the synthesis of imidazo-pyrrolo-pyrazinones, ethane-1,2-diamine reacts with formylpyrrole intermediates via Schiff base formation, followed by intramolecular cyclization. Heating (70°C in MeOH) promotes imine bond formation, while excess diamine ensures complete conversion. Kinetic studies using LC-MS can identify rate-limiting steps .
Q. How are ethane-1,2-diamine derivatives evaluated for biological activity (e.g., antiproliferative or enzyme inhibition)?
- Methodological Answer : Derivatives are screened against cell lines (e.g., cancer cells) using MTT assays to measure IC₅₀ values. For enzyme inhibition (e.g., protein arginine methyltransferases), competitive binding assays with radiolabeled substrates (e.g., ³H-SAM) quantify inhibition potency. Structural analogs like MS023, a PRMT inhibitor, are optimized by modifying substituents on the pyrrole ring to enhance target affinity .
Q. What safety protocols are critical when handling volatile ethane-1,2-diamine derivatives in the lab?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear PPE (nitrile gloves, goggles). For liquids with low water solubility (e.g., N1,N1-dimethyl-1-phenyl derivatives), secondary containment is advised to prevent spills. Storage in airtight containers under inert gas (N₂) minimizes oxidation . Emergency procedures include rinsing exposed skin with water and consulting toxicity databases (e.g., PubChem) for antidotes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
